molecular formula C24H23ClN2O2 B11832645 Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B11832645
M. Wt: 406.9 g/mol
InChI Key: AEWRAAQRIIQUBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This keto compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro-(phenyl)-methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a functional group with the nucleophile.

Scientific Research Applications

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist at histamine receptors, thereby blocking the physiological effects of histamine. This action is mediated through its binding to the H1 receptor, preventing histamine from exerting its effects on target cells . Additionally, the compound may interact with other receptors and signaling pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

phenyl 4-[(4-chlorophenyl)-phenylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H23ClN2O2/c25-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)26-15-17-27(18-16-26)24(28)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2

InChI Key

AEWRAAQRIIQUBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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